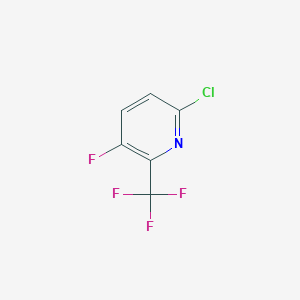
6-Chloro-3-fluoro-2-(trifluorométhyl)pyridine
Vue d'ensemble
Description
6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is a colorless to light-yellow liquid . It has a molecular weight of 199.53 and its IUPAC name is 6-chloro-3-fluoro-2-(trifluoromethyl)pyridine .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMPs) like 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine consists of a pyridine ring with a chlorine atom at the 6th position, a fluorine atom at the 3rd position, and a trifluoromethyl group at the 2nd position .Physical And Chemical Properties Analysis
6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is a colorless to light-yellow liquid . It has a molecular weight of 199.53 .Applications De Recherche Scientifique
Applications agrochimiques
Les trifluorométhylpyridines, y compris la 6-Chloro-3-fluoro-2-(trifluorométhyl)pyridine, sont des motifs structuraux clés dans les ingrédients agrochimiques actifs . Elles sont principalement utilisées pour protéger les cultures contre les ravageurs . Par exemple, le fluazifop-butyl a été le premier dérivé de trifluorométhylpyridine introduit sur le marché agrochimique .
Applications pharmaceutiques
Plusieurs dérivés de trifluorométhylpyridine sont utilisés dans l'industrie pharmaceutique . Cinq produits pharmaceutiques contenant la fraction trifluorométhylpyridine ont obtenu l'autorisation de mise sur le marché, et de nombreux candidats sont actuellement en essais cliniques .
Applications vétérinaires
Les dérivés de trifluorométhylpyridine trouvent également une application dans l'industrie vétérinaire . Deux produits vétérinaires contenant la fraction trifluorométhylpyridine ont obtenu l'autorisation de mise sur le marché .
Applications en science des matériaux
La 2-Chloro-3-(trifluorométhyl)pyridine peut être utilisée comme précurseur pour la fabrication de divers matériaux tels que les polymères, les colorants et les cristaux liquides . Son cycle pyridine peut servir de groupe fonctionnel pour fixer d'autres molécules, et ses groupes chloro et trifluorométhyl peuvent améliorer la solubilité et la stabilité des produits finaux .
Production de pesticides
La 2-chloro-6-trichlorométhyl pyridine (CTC) est obtenue par chloration profonde étape par étape de la 2-méthylpyridine . La CTC a une large gamme d'applications. Par exemple, elle peut être utilisée pour produire le chlorfenapyr, un pesticide ayant une certaine activité herbicide et capable de contrôler les cyanobactéries dans l'eau .
Synthèse organique
Ces composés ont été l'objet de beaucoup d'attention de la part de la communauté de la chimie organique, car ils ont été utilisés avec succès dans l'activation de la liaison C–F dans un groupe CF3 . Cela comprend une substitution de type S N 2′ anionique, une substitution de type S N 1′ cationique, une ipso-substitution et une fonctionnalisation défluorante avec des métaux de transition ou des catalyseurs photoredox .
Safety and Hazards
Orientations Futures
The future directions for 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine and other TFMP derivatives are promising. They are key structural motifs in active agrochemical and pharmaceutical ingredients . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Mécanisme D'action
Target of Action
It’s known that trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are widely used in the protection of crops from pests . This suggests that the targets could be certain pests detrimental to crops.
Mode of Action
Tfmp derivatives are known to exhibit superior pest control properties when compared to traditional phenyl-containing insecticides . This suggests that the compound interacts with its targets in a way that effectively controls pests.
Biochemical Pathways
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . This implies that the compound may affect pathways related to these properties.
Pharmacokinetics
It’s known that the compound is a colorless to light-yellow liquid at room temperature , which may influence its bioavailability.
Result of Action
The compound’s use in pest control suggests that it effectively inhibits the growth or activity of certain pests .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine. For instance, the compound’s effectiveness in pest control is likely influenced by factors such as the type of crop, the specific pests present, and the environmental conditions of the crop field . Moreover, the compound has low residues in the soil, meeting increasingly stringent environmental requirements .
Analyse Biochimique
Biochemical Properties
6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s fluorine atoms and pyridine ring contribute to its high reactivity and specificity in binding interactions. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. These interactions can lead to changes in the activity of the enzymes, affecting the overall biochemical processes within the cell .
Cellular Effects
The effects of 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of specific genes involved in metabolic pathways, leading to alterations in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine exerts its effects through various binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects the biochemical pathways they regulate. The compound’s ability to form stable complexes with proteins and other biomolecules is attributed to its unique chemical structure, which includes multiple halogen atoms and a pyridine ring. These interactions can lead to changes in gene expression and enzyme activity, ultimately influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential alterations in cellular function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal biochemical pathways. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes. Its interactions with specific enzymes can lead to changes in the production and utilization of metabolites, thereby influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cellular membranes through specific transporters, and it may accumulate in certain tissues or cellular compartments. These interactions affect its localization and accumulation, which in turn influence its biochemical activity and effects on cellular function .
Propriétés
IUPAC Name |
6-chloro-3-fluoro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-4-2-1-3(8)5(12-4)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMZZUGNIRVXSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858620 | |
| Record name | 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227511-58-1 | |
| Record name | 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


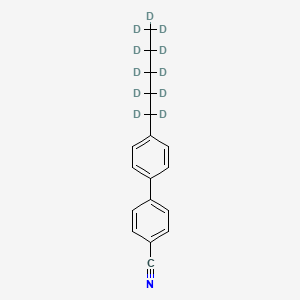
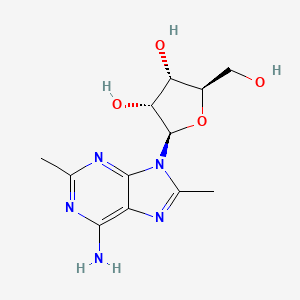
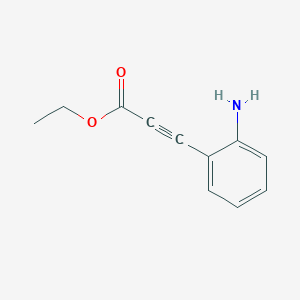

![2,8-Dimethylanthra[2,3-b:7,6-b']dithiophene (purified by sublimation)](/img/structure/B1459256.png)


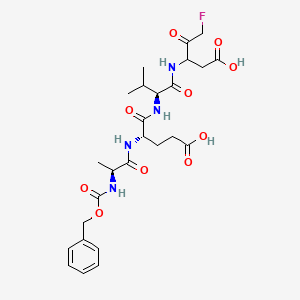
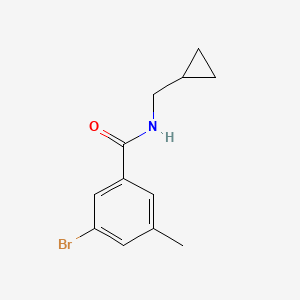
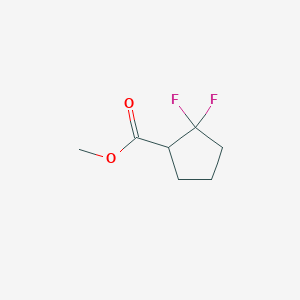


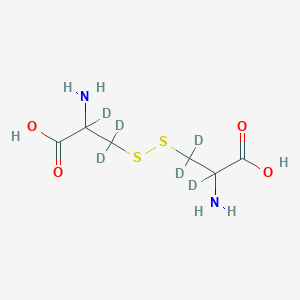
![1-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-ethanone](/img/structure/B1459270.png)
